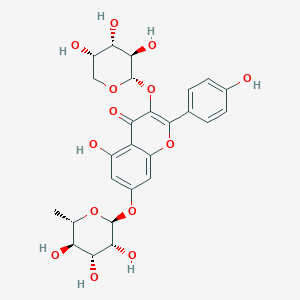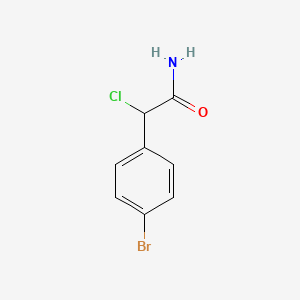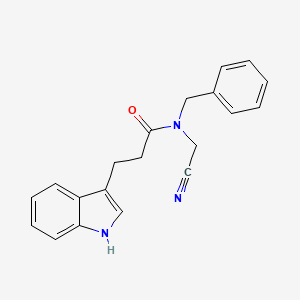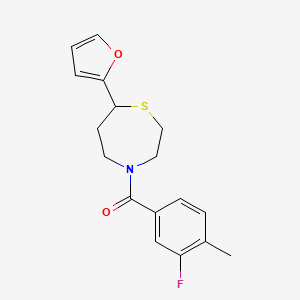
(R)-3-Phenylbutyric acid
Vue d'ensemble
Description
(R)-3-Phenylbutyric acid is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.204. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Activity
(R)-3-Phenylbutyric acid, as an isomer of phenibut, demonstrates significant pharmacological activity. R-phenibut has been found to be more potent than its racemic form in various pharmacological tests, including those for locomotor activity, antidepressant effects, and pain relief. The antidepressant and antinociceptive effects of R-phenibut can be inhibited by a GABAB receptor-selective antagonist, suggesting its action mechanism involves the GABAB receptor (Dambrova et al., 2008).
Antibacterial Action
2-Phenylbutyric acid-based organotin(IV) complexes have shown significant antibacterial activity against various plant pathogens. This suggests potential applications of this compound derivatives in plant protection and agricultural sciences (Naz et al., 2020).
Biotechnology and Synthesis
In biotechnology, enantiomerically pure this compound derivatives have been synthesized for various applications. These include the production of enantiomerically pure hydroxycarboxylic acids via microbial polyester polyhydroxyalkanoates (PHAs) depolymerization, showcasing the biotechnological potential of these compounds (Lee et al., 1999).
Enzymatic Reduction for Pharmaceutical Applications
(R)-2-Hydroxy-4-phenylbutyric acid, a precursor for Angiotensin Converting Enzyme inhibitors, is synthesized from this compound via enzymatic reduction. This process is vital in the pharmaceutical industry for producing specific drug components (Schmidt et al., 1992).
Microbial Transformation
The microbial transformation and metabolism of chiral 3-Phenylbutyric acid by Rhodococcus rhodochrous PB1 demonstrate its utility in environmental biotechnology and organic chemistry. This process shows the selective metabolism of this compound by certain microorganisms (Simoni et al., 1996).
Protein Folding and Stress Response
4-Phenylbutyric acid analogues have been studied for their role in protein folding and alleviating endoplasmic reticulum stress. This has implications in fields like neurodegeneration and cancer, where maintaining proteostasis is crucial (Zhang et al., 2013).
Enantioselective Syntheses
Enantioselective synthesis of (R)-4-amino-3-phenylbutyric acid from this compound through various chemical processes is crucial in the synthesis of specific compounds with medicinal importance (Langlois et al., 1996).
Biochemical Production
Biotechnological advancements have enabled the efficient production of (R)-2-hydroxy-4-phenylbutyric acid using recombinant organisms. This showcases the biotechnological potential of this compound in the production of valuable intermediates (Wang et al., 2018).
Conformational Studies
Conformational studies of 2-phenylbutyric acid and its derivatives are essential in understanding the properties of these compounds, which is vital in pharmaceutical and chemical research (Spassov & Stefanova, 1979).
Pharmaceutical Applications
In the pharmaceutical industry, this compound derivatives play a crucial role in the development of drugs, especially in the context of endoplasmic reticulum stress-related diseases like diabetes and its complications (Hu et al., 2019).
Propriétés
IUPAC Name |
(3R)-3-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEWMYILWXCRHZ-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
772-14-5 | |
| Record name | (3R)-3-phenylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2,5-Dimethoxyphenyl)sulfonylpiperazin-1-yl]pyrazine](/img/structure/B2736267.png)
![2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2736268.png)

![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide](/img/structure/B2736271.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2736278.png)
![3-[4-(beta-D-Glucopyranosyloxy)phenyl]acrylic acid methyl ester](/img/structure/B2736279.png)
![N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-phenylacetamide](/img/structure/B2736280.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide](/img/structure/B2736281.png)


![4-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2736286.png)

